![molecular formula C35H58O29 B12083105 5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol is a complex carbohydrate derivative. It is characterized by multiple oxolane rings, each substituted with hydroxyl groups and hydroxymethyl groups. This structure suggests it is a highly functionalized sugar derivative, potentially with significant biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps of glycosylation reactions, where each oxolane ring is sequentially added. The reaction conditions typically require:
Glycosyl donors: These are activated sugar derivatives that can transfer a glycosyl group to an acceptor molecule.
Glycosyl acceptors: These are molecules with hydroxyl groups that can react with glycosyl donors.
Catalysts: Lewis acids or other catalysts to facilitate the glycosylation reaction.
Solvents: Polar aprotic solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of such complex carbohydrates often involves:
Enzymatic synthesis: Using glycosyltransferases to catalyze the formation of glycosidic bonds.
Solid-phase synthesis: Sequential addition of sugar units on a solid support, followed by cleavage from the support.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: Aldehydes, ketones, or carboxylic acids.
Reduction products: Alcohols.
Substitution products: Ethers, esters, or other derivatives.
Wissenschaftliche Forschungsanwendungen
The compound has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets and pathways:
Enzyme inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Cellular uptake: It can be taken up by cells through specific transporters, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cellobiose: A disaccharide with two glucose units.
Maltose: Another disaccharide with two glucose units.
Lactose: A disaccharide with glucose and galactose units.
Uniqueness
The compound is unique due to its highly branched structure and multiple functional groups, which provide it with distinct chemical and biological properties compared to simpler carbohydrates.
Eigenschaften
IUPAC Name |
5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O29/c36-1-8-15(37)23(45)30(59-8)53-3-10-17(39)25(47)32(61-10)55-5-12-19(41)27(49)34(63-12)57-7-14-21(43)28(50)35(64-14)56-6-13-20(42)26(48)33(62-13)54-4-11-18(40)24(46)31(60-11)52-2-9-16(38)22(44)29(51)58-9/h8-51H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEVCWOBBGISCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O29 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

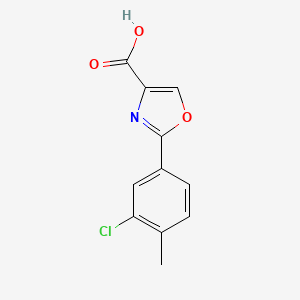
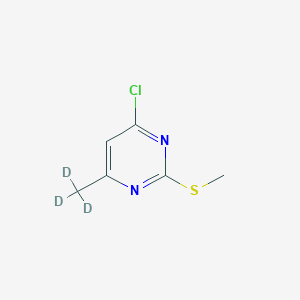
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
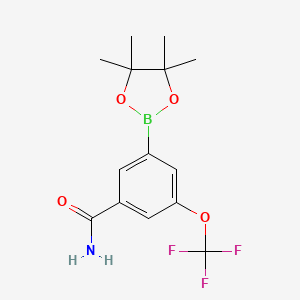
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)
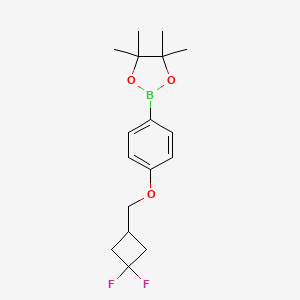
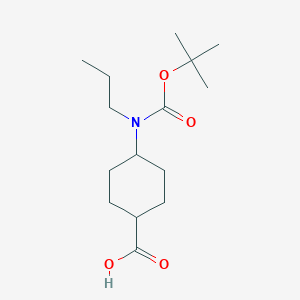
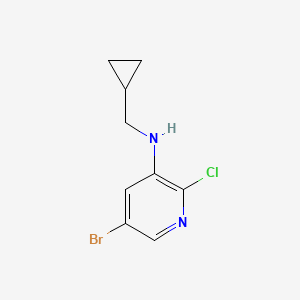
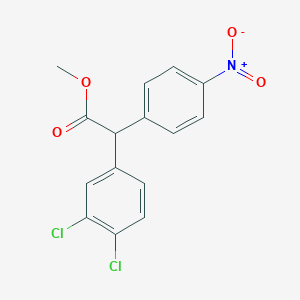
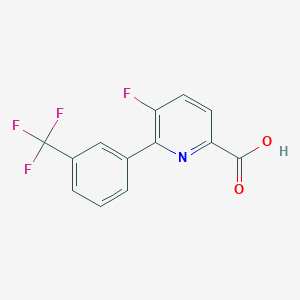
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
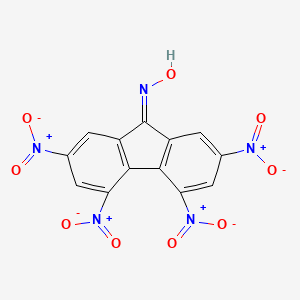
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
